2-(4-Methyl-3-nitrophenyl)-2-oxoacetic acid
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Overview
Description
2-(4-Methyl-3-nitrophenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a nitro group and a methyl group attached to a benzene ring, along with an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoacetic acid typically involves the nitration of 4-methylacetophenone followed by oxidation and subsequent carboxylation. The nitration step introduces the nitro group onto the aromatic ring, while the oxidation step converts the methyl group to a carboxylic acid. The final step involves the formation of the oxoacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-3-nitrophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and methyl groups influence the reactivity and orientation of the substituents.
Oxidation: The methyl group can be further oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-(4-Methyl-3-aminophenyl)-2-oxoacetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 2-(4-Carboxy-3-nitrophenyl)-2-oxoacetic acid.
Scientific Research Applications
2-(4-Methyl-3-nitrophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxoacetic acid moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-3-nitrophenyl)-2-oxoacetamide
- 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl acetate
- 2-(4-Methyl-3-nitrophenyl)-2-oxoethanol
Uniqueness
2-(4-Methyl-3-nitrophenyl)-2-oxoacetic acid is unique due to the presence of both a nitro group and an oxoacetic acid moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C9H7NO5 |
---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
2-(4-methyl-3-nitrophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H7NO5/c1-5-2-3-6(8(11)9(12)13)4-7(5)10(14)15/h2-4H,1H3,(H,12,13) |
InChI Key |
MBYYFRAFEQGYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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